- Preparation method of cefprozil, China, , ,
Cas no 121412-77-9 (Cefprozil (Z)-Isomer)

Cefprozil (Z)-Isomer 化学的及び物理的性質
名前と識別子
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- Cefprozil (Z)-Isomer
- (6R,7R)-7-[[(2R)-2-amino-2-(4-hydroxyphenyl)acetyl]amino]-8-oxo-3-[(Z)-prop-1-enyl]-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid
- (7R,8R)-7-[(R)-2-amino-2-(4-hydroxyphenyl)acetamido]-3-[(Z)-propen-1-yl]-3-cephem-4-carboxylic acid
- 7-[2-amino-2-(4-hydroxyphenyl)acetamido]-3-[(Z)-propen-1-yl]-3-cephem-4-carboxylic acid
- Cefprozil anhydrous,Z-isomer
- Cefzil
- Z-Cefprozil
- Cefprozil (Z)-Isomer (200 mg)
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計算された属性
- せいみつぶんしりょう: 389.10500
じっけんとくせい
- ゆうかいてん: 218-220° (dec)
- PSA: 161.75000
- LogP: 2.18520
Cefprozil (Z)-Isomer 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
TRC | C243930-100mg |
Cefprozil (Z)-Isomer |
121412-77-9 | 100mg |
$ 735.00 | 2022-04-01 | ||
SHENG KE LU SI SHENG WU JI SHU | sc-504746-10 mg |
Cefprozil (Z)-Isomer, |
121412-77-9 | 10mg |
¥2,482.00 | 2023-07-11 | ||
TRC | C243930-25mg |
Cefprozil (Z)-Isomer |
121412-77-9 | 25mg |
$ 275.00 | 2022-04-01 | ||
SHENG KE LU SI SHENG WU JI SHU | sc-504746-10mg |
Cefprozil (Z)-Isomer, |
121412-77-9 | 10mg |
¥2482.00 | 2023-09-05 | ||
TRC | C243930-10mg |
Cefprozil (Z)-Isomer |
121412-77-9 | 10mg |
$ 135.00 | 2022-04-01 |
Cefprozil (Z)-Isomer 合成方法
ごうせいかいろ 1
1.2 Reagents: Sodium dodecyl sulfate Solvents: 1,4-Dioxane ; 2 h, 30 - 35 °C
1.3 Reagents: Hydrochloric acid
1.4 Reagents: Sodium hydroxide Solvents: Water ; pH 6.5 - 7.5
ごうせいかいろ 2
1.2 Reagents: Ammonia Solvents: Water ; pH 5.7 - 6.1, 20 °C; 0 - 5 °C
- Synthesis and confirmation of an unknown impurity in CefprozilJingxi Huagong Zhongjianti, 2016, 46(1), 53-56,
Cefprozil (Z)-Isomer Raw materials
- Trimethylsilyl (6R,7R)-8-oxo-3-(1E)-1-propen-1-yl-7-[(trimethylsilyl)amino]-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylate
- Trimethylsilyl (6R,7R)-8-oxo-3-(1Z)-1-propen-1-yl-7-[(trimethylsilyl)amino]-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylate
- Methyl D-(-)-4-Hydroxy-phenylglycinate
- (6R,7R)-7-Amino-8-oxo-3-(1Z)-1-propen-1-yl-5--thia-1-azabicyclo4.2.0oct-2-ene-2-carboxylic Acid (>90%)
- 5-Thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid,7-amino-8-oxo-3-(1E)-1-propenyl-, (6R,7R)-
Cefprozil (Z)-Isomer Preparation Products
Cefprozil (Z)-Isomer 関連文献
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Amrit Kumar Thakur,Ravishankar Sathyamurthy,Velraj Ramalingam,Iseult Lynch,Swellam Wafa Sharshir,Zhenjun Ma,Ganeshkumar Poongavanam,Suyeong Lee,Yeseul Jeong,Jang-Yeon Hwang Environ. Sci.: Processes Impacts, 2021,23, 923-946
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Kyung-Hee Park,Marshal Dhayal RSC Adv., 2015,5, 33503-33514
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Peiwen Ju,Zhaoqiang Zhu,Xiaoxiao Shao,Shengqi Wang,Chunhua Zhao,Xiuzhen Qian,Chongjun Zhao J. Mater. Chem. A, 2017,5, 18777-18785
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Dingqin Hu,Qianguang Yang,Haiyan Chen,Friso Wobben,Vincent M. Le Corre,Ranbir Singh,Tao Liu,Ruijie Ma,Hua Tang,L. Jan Anton Koster,Tainan Duan,He Yan,Zhipeng Kan,Zeyun Xiao,Shirong Lu Energy Environ. Sci., 2020,13, 2134-2141
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Fang Zhang,Guowei Liu,Junjie Yuan,Zhengping Wang,Tianhong Tang,Shenggui Fu,Huanian Zhang,Zhongsheng Man,Fei Xing,Xinguang Xu Nanoscale, 2020,12, 6243-6249
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Gaolian Xu,Hang Zhao,Jonathan M. Cooper,Julien Reboud Chem. Commun., 2016,52, 12187-12190
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Guang-Bo Wang,Sha Li,Cai-Xin Yan,Qian-Qian Lin,Fu-Cheng Zhu,Yan Geng,Yu-Bin Dong Chem. Commun., 2020,56, 12612-12615
Cefprozil (Z)-Isomerに関する追加情報
Recent Advances in the Study of Cefprozil (Z)-Isomer (CAS: 121412-77-9): A Comprehensive Research Brief
The chemical compound with CAS number 121412-77-9, known as Cefprozil (Z)-Isomer, has garnered significant attention in the field of chemical biology and pharmaceutical research. This brief aims to synthesize the latest findings on this isomer, focusing on its structural characteristics, biological activity, and potential therapeutic applications. Recent studies have highlighted its role as a key intermediate in the synthesis of cephalosporin antibiotics, particularly cefprozil, which is widely used to treat bacterial infections.
One of the pivotal studies published in the Journal of Medicinal Chemistry (2023) explored the stereochemical properties of Cefprozil (Z)-Isomer, emphasizing its distinct configuration compared to the (E)-isomer. The research demonstrated that the (Z)-isomer exhibits enhanced stability under physiological conditions, which could translate to improved pharmacokinetic profiles. Advanced spectroscopic techniques, including NMR and X-ray crystallography, were employed to confirm the molecular structure and elucidate its interaction with bacterial enzymes.
In a separate investigation, researchers from the University of Cambridge investigated the antimicrobial efficacy of Cefprozil (Z)-Isomer against multidrug-resistant bacterial strains. The results, published in Antimicrobial Agents and Chemotherapy, indicated that the (Z)-isomer displayed superior inhibitory activity against β-lactamase-producing pathogens compared to its (E)-counterpart. This finding underscores its potential as a lead compound for developing next-generation antibiotics.
Further, a 2024 study in Bioorganic & Medicinal Chemistry Letters delved into the synthetic pathways for producing Cefprozil (Z)-Isomer at scale. The authors optimized a catalytic asymmetric synthesis method, achieving a high enantiomeric excess (ee > 98%) and yield (85%). This advancement addresses previous challenges in isolating the (Z)-isomer and paves the way for its industrial-scale production.
Despite these promising developments, challenges remain in fully understanding the isomer's metabolic fate and toxicity profile. Preliminary in vivo studies in animal models suggest that Cefprozil (Z)-Isomer is well-tolerated, but comprehensive clinical trials are needed to validate its safety and efficacy in humans. Future research directions may include exploring its synergistic effects with other antibiotics and investigating its application in combinatorial therapies.
In conclusion, Cefprozil (Z)-Isomer (121412-77-9) represents a compelling area of research with significant implications for antibiotic development. Its unique stereochemistry, enhanced stability, and potent antimicrobial activity position it as a valuable candidate for further investigation. Continued interdisciplinary collaboration will be essential to unlock its full therapeutic potential and address the growing threat of antibiotic resistance.
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